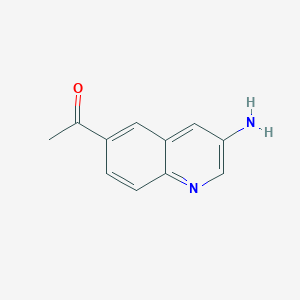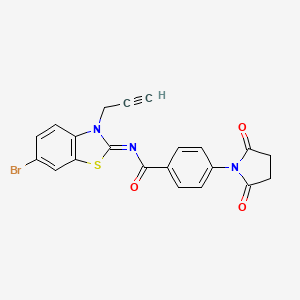
1-(3-Aminoquinolin-6-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Aminoquinolin-6-yl)ethanone is a chemical compound with the molecular formula C11H10N2O and a molecular weight of 186.21 g/mol . This compound is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their diverse applications in medicinal chemistry, material science, and molecular biology.
Preparation Methods
The synthesis of 1-(3-Aminoquinolin-6-yl)ethanone can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the Gould-Jacobs reaction, Friedländer synthesis, and Skraup synthesis are classical methods used for the construction of quinoline derivatives . These methods often involve the use of transition metal catalysts, ionic liquids, or greener chemical processes to enhance the efficiency and yield of the reaction .
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The use of automated reactors and continuous flow systems can further improve the scalability and efficiency of the production process .
Chemical Reactions Analysis
1-(3-Aminoquinolin-6-yl)ethanone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .
Oxidation: The compound can be oxidized to form quinoline-6-carboxylic acid derivatives.
Reduction: Reduction of the compound can yield 1-(3-aminoquinolin-6-yl)ethanol.
Scientific Research Applications
1-(3-Aminoquinolin-6-yl)ethanone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(3-Aminoquinolin-6-yl)ethanone is primarily related to its interaction with biological targets. Quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial cell death . Additionally, these compounds can interact with various enzymes and receptors, modulating their activity and resulting in therapeutic effects .
Comparison with Similar Compounds
1-(3-Aminoquinolin-6-yl)ethanone can be compared with other quinoline derivatives, such as:
Quinoline: The parent compound with a simpler structure and diverse applications in medicinal chemistry.
Chloroquine: A well-known antimalarial drug with a similar quinoline core structure.
Quinoline-6-carboxylic acid: A derivative used in the synthesis of more complex quinoline-based compounds.
The uniqueness of this compound lies in its specific functional groups, which allow for versatile chemical modifications and applications in various fields .
Properties
IUPAC Name |
1-(3-aminoquinolin-6-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c1-7(14)8-2-3-11-9(4-8)5-10(12)6-13-11/h2-6H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYOQTSNGHODKIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=CC(=CN=C2C=C1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[(1E)-[(4-bromophenyl)imino]methyl]-2-methoxyphenyl phenyl carbonate](/img/structure/B2422607.png)
![3-BOC-2-oxo-[1,3]oxazolo[4,5-b]pyridine-7-boronic acid pinacol ester](/img/structure/B2422608.png)
![5-chloro-6-hydroxy-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)nicotinamide](/img/structure/B2422609.png)
![N-cyclopentyl-2-(1,3-dimethyl-2,4-dioxo-7-propan-2-ylpyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2422612.png)
![methyl N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]carbamate](/img/structure/B2422616.png)
![1-[(1-Hydroxycyclopentyl)methyl]-3-(2-methoxyethyl)urea](/img/structure/B2422617.png)
![(2Z)-2-[(2-chloro-5-nitrophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B2422619.png)

![N-[(6-Chloro-1H-indol-2-yl)methyl]prop-2-enamide](/img/structure/B2422621.png)
![4-(4-(benzyloxy)phenyl)-6-(furan-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2422623.png)
![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(quinolin-2-yl)methanone](/img/structure/B2422624.png)

![1-(3,4-dimethoxyphenyl)-N-(2,3-dimethylphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide](/img/structure/B2422628.png)

